molecular formula C20H14N2O6S2 B12799980 4,4'-Azobis-1-naphthalenesulfonic acid CAS No. 4271-40-3

4,4'-Azobis-1-naphthalenesulfonic acid

Cat. No.: B12799980
CAS No.: 4271-40-3
M. Wt: 442.5 g/mol
InChI Key: QYJNUIILYOXLOY-UHFFFAOYSA-N
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Description

4,4’-Azobis-1-naphthalenesulfonic acid is a chemical compound with the molecular formula C20H14N2O6S2 and a molecular weight of 442.47 g/mol . It is characterized by the presence of azo groups (-N=N-) and naphthalenesulfonic acid moieties. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Azobis-1-naphthalenesulfonic acid typically involves the diazotization of 4-amino-1-naphthalenesulfonic acid, followed by coupling with another molecule of 4-amino-1-naphthalenesulfonic acid. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the azo bond .

Industrial Production Methods

Industrial production of 4,4’-Azobis-1-naphthalenesulfonic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

4,4’-Azobis-1-naphthalenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-Azobis-1-naphthalenesulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Azobis-1-naphthalenesulfonic acid involves the formation of free radicals through the cleavage of the azo bond. These free radicals can initiate various chemical reactions, including polymerization and cross-linking. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Azobis-1-naphthalenesulfonic acid is unique due to its naphthalenesulfonic acid moieties, which provide additional functional groups for chemical reactions. This makes it more versatile compared to other azo compounds that lack these functional groups .

Properties

4271-40-3

Molecular Formula

C20H14N2O6S2

Molecular Weight

442.5 g/mol

IUPAC Name

4-[(4-sulfonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid

InChI

InChI=1S/C20H14N2O6S2/c23-29(24,25)19-11-9-17(13-5-1-3-7-15(13)19)21-22-18-10-12-20(30(26,27)28)16-8-4-2-6-14(16)18/h1-12H,(H,23,24,25)(H,26,27,28)

InChI Key

QYJNUIILYOXLOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=CC=C(C4=CC=CC=C43)S(=O)(=O)O

Origin of Product

United States

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